molecular formula C19H29N5O2 B12264253 1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one

1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one

Cat. No.: B12264253
M. Wt: 359.5 g/mol
InChI Key: LTVJFRBINPYVEK-UHFFFAOYSA-N
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Description

1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a piperidine ring, a pyrimidine moiety, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-methylpyrimidine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions

1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • 4-Piperidinemethanol

Uniqueness

Compared to similar compounds, 1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural features. These attributes contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H29N5O2

Molecular Weight

359.5 g/mol

IUPAC Name

1-[4-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C19H29N5O2/c1-14-11-20-19(21-12-14)22(3)17-5-4-8-24(13-17)18(26)16-6-9-23(10-7-16)15(2)25/h11-12,16-17H,4-10,13H2,1-3H3

InChI Key

LTVJFRBINPYVEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C

Origin of Product

United States

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